Amotriphene hydrochloride
Overview
Description
Amotriphene hydrochloride: is a compound known for its coronary dilator and cardiac antiarrhythmic properties. It is used in the treatment of angina-like conditions and milder cardiac arrhythmias. The compound binds to α-adrenergic receptors, which play a role in its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amotriphene hydrochloride involves the formation of its hydrochloride salt. The molecular formula of this compound is C26H29NO3.HCl, and it has a molecular weight of 439.97. The compound crystallizes from absolute ethanol, with a melting point of 182-184°C .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production process are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Amotriphene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Amotriphene hydrochloride is used in chemical research to study its reactivity and interactions with other compounds. It serves as a model compound for understanding the behavior of similar coronary dilators and antiarrhythmic agents.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and receptor binding. Studies focus on its interaction with α-adrenergic receptors and its impact on cellular signaling pathways.
Medicine: this compound has significant applications in medicine, particularly in the treatment of cardiac conditions. It is used to manage angina-like symptoms and mild cardiac arrhythmias by dilating coronary arteries and stabilizing heart rhythms .
Industry: In the pharmaceutical industry, this compound is utilized in the development of cardiac medications. Its properties as a coronary dilator and antiarrhythmic agent make it valuable for formulating treatments for heart-related conditions.
Mechanism of Action
Amotriphene hydrochloride exerts its effects by binding to α-adrenergic receptors. This binding leads to the dilation of coronary arteries, improving blood flow to the heart muscle and reducing the workload on the heart. Additionally, its antiarrhythmic properties help stabilize heart rhythms by modulating ion channels and electrical activity in cardiac cells .
Comparison with Similar Compounds
Amitriptyline: A tricyclic antidepressant with some structural similarities to amotriphene.
Nortriptyline: A metabolite of amitriptyline, also used as an antidepressant and for pain management.
Uniqueness: Amotriphene hydrochloride is unique in its dual role as a coronary dilator and antiarrhythmic agent. While amitriptyline and nortriptyline are primarily used for their antidepressant effects, this compound’s primary application is in the treatment of cardiac conditions. Its ability to bind to α-adrenergic receptors and modulate cardiac function sets it apart from other similar compounds.
Properties
IUPAC Name |
2,3,3-tris(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3.ClH/c1-27(2)18-25(19-6-12-22(28-3)13-7-19)26(20-8-14-23(29-4)15-9-20)21-10-16-24(30-5)17-11-21;/h6-17H,18H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZILRTFVGWVPLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205350 | |
Record name | Aminooxytriphene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568-69-4 | |
Record name | Aminooxytriphene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminooxytriphene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOTRIPHENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M02V9BH3D0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.